N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide, also known as DTT-001, is a novel small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research and drug development.
Scientific Research Applications
Agonistic Activity in Obesity and Diabetes Treatment
Research has identified certain N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties, similar in structure to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide, as potential drugs for treating obesity and type 2 diabetes. These compounds exhibit potent agonistic activity against human β3-adrenergic receptors, with selectivity over β1- and β2-adrenergic receptors. Additionally, they demonstrate significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Antimicrobial Agents
Another study highlights the antimicrobial potential of oxazolidinones, a class to which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide belongs. These agents, with unique mechanisms for bacterial protein synthesis inhibition, have shown effectiveness against a variety of clinically important human pathogens (Zurenko et al., 1996).
Anticancer Activity
Research focusing on derivatives of the compound, such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, indicates potential in anticancer applications. These derivatives have been tested against various cancer cell lines, showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-8-2-3-9-17(16)25-13-18(21)19-14-6-4-7-15(12-14)20-10-5-11-26(20,22)23/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUVSVQHWYVCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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